PMX-53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMX-53 involves the formation of peptide bonds between the constituent amino acids. The cyclic peptide C5a receptor antagonists, including This compound , are synthesized using standard solid-phase peptide synthesis techniques . The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic structure.
Industrial Production Methods
Industrial production of This compound typically involves large-scale solid-phase peptide synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
PMX-53: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of smaller peptide fragments.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from the reactions of This compound include oxidized peptides, reduced peptides, and substituted peptides .
Scientific Research Applications
PMX-53: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclic peptide formation.
Biology: Used to study the role of the complement system in immune responses.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and neurodegenerative diseases
Industry: Used in the development of new peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMX-53 involves its interaction with the complement C5a receptor. By binding to this receptor, the compound inhibits the action of the complement component C5a, which plays a key role in the inflammatory response. This inhibition reduces inflammation and prevents the progression of inflammatory diseases .
Comparison with Similar Compounds
PMX-53: is unique among cyclic peptides due to its high affinity and specificity for the complement C5a receptor. Similar compounds include:
Hydrocinnamate-[OP(D-Cha)WR]: A structurally similar compound with similar biological activity.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic applications.
Properties
IUPAC Name |
2-acetamido-N-[15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.